- Preparation of chiral intermediate of omarigliptin, China, , ,
Cas no 951127-25-6 (tert-butyl N-[(2R,3S)-2-(2,5-difluorophenyl)-5-oxooxan-3-yl]carbamate)
El tert-butyl N-[(2R,3S)-2-(2,5-difluorophenyl)-5-oxooxan-3-yl]carbamate es un compuesto químico de alta pureza utilizado como intermedio en la síntesis de fármacos y compuestos bioactivos. Su estructura estereoquímica definida [(2R,3S)] lo hace particularmente valioso para aplicaciones en química médica, donde la estereoselectividad es crucial. La presencia del grupo tert-butoxicarbonilo (Boc) ofrece protección eficiente para grupos amino durante reacciones de síntesis orgánica, mientras que el anillo oxano con grupo carbonilo en posición 5 y los átomos de flúor en el fenilo contribuyen a su reactividad selectiva. Este compuesto destaca por su estabilidad y pureza química, siendo adecuado para procesos de síntesis complejos en la industria farmacéutica, especialmente en el desarrollo de moléculas quirales con potencial terapéutico.
![tert-butyl N-[(2R,3S)-2-(2,5-difluorophenyl)-5-oxooxan-3-yl]carbamate structure](https://es.kuujia.com/scimg/cas/951127-25-6x500.png)
951127-25-6 structure
Nombre del producto:tert-butyl N-[(2R,3S)-2-(2,5-difluorophenyl)-5-oxooxan-3-yl]carbamate
Número CAS:951127-25-6
MF:C16H19F2NO4
Megavatios:327.323171854019
MDL:MFCD20926096
CID:1005818
PubChem ID:44193925
tert-butyl N-[(2R,3S)-2-(2,5-difluorophenyl)-5-oxooxan-3-yl]carbamate Propiedades químicas y físicas
Nombre e identificación
-
- TERT-BUTYL ((2R,3S)-2-(2,5-DIFLUOROPHENYL)-5-OXOTETRAHYDRO-2H-PYRAN-3-YL)CARBAMATE
- CPo3604-01
- N-[(2R,3S)-2-(2,5-Difluorophenyl)tetrahydro-5-oxo-2H-pyran-3-yl]carbamic Acid 1,1-Dimethylethyl Ester
- Omarigliptin intermediate I
- tert-butyl [(2R,3S)-2-(2,5-difluorophenyl)-5-oxotetrahydro-2H-pvran-3 yl]carbamate
- tert-butyl [(2R,3S)-5-oxo-2-(2,5-difluorophenyl)tetradihydro-2H-pyran-3-yl]carbaMate
- tert-Butyl N-[(2R,3S)-2-(2,5-difluorophenyl)-5-oxo-tetrahydropyran-3-yl]carbamate
- MK3102 Intermediate1
- Omarigliptin
- tert-butyl [(2R,3S)-2-(2,5-difluorophenyl)-5-oxotetrahydro-2H-pyran-3-yl]carbamate
- tert-butyl [(2R,3S)-5-oxo-2-(2,5-difluorophenyl)tetrahydro-2H-pyran-3-yl]carbamate
- tert-butyl [(2R,5S)-5-oxo-2-(2,5-difluorophenyl)tetrahydro-2H-pyran-3-yl]carba
- Carbamic acid, N-[(2R,3S)-2-(2,5-difluorophenyl)tetrahydro-5-oxo-2H-pyran-3-yl]-, 1,1-dimethylethyl ester
- tert-butyl N-[(2R,3S)-2-(2,5-difluorophenyl)-5-oxooxan-3-yl]carbamate
- tert-butyl [(2R,3S)-2-(2,5-difluorophenyl)-5-oxotetrahydro-2H-pvra
- 1,1-Dimethylethyl N-[(2R,3S)-2-(2,5-difluorophenyl)tetrahydro-5-oxo-2H-pyran-3-yl]carbamate (ACI)
- tert-butyl((2R,3S)-2-(2,5-difluorophenyl)-5-oxotetrahydro-2H-pyran-3-yl)carbamate
- 1,1-Dimethylethyl N-[(2R,3S)-2-(2,5-difluorophenyl)tetrahydro-5-oxo-2H-pyran-3-yl]carbamate
- AC-28993
- N-[(2R,3S)-2-(2,5-difluorophenyl)tetrahydro-5-oxo-2H-pyran-3-yl]-CarbaMic acid 1,1-diMethylethyl ester
- MK-3102 intermediate
- 951127-25-6
- OTCULXVRRSCLLI-UONOGXRCSA-N
- AKOS025396333
- CS-M3207
- MFCD20926096
- tert-butyl[(2R,3S)-2-(2,5-difluorophenyl)-5-oxotetrahydro-2H-pyran-3-yl]carbamate
- SCHEMBL12761887
- N-?[(2S,?3S)?-?2-?(2,?5-Difluorophenyl)?tetrahydro-?5-?oxo-?2H-?pyran-?3-?yl]?carbamic acid?, 1,?1-Ddimethylethyl Ester
- DS-8553
- tert-butyl[(2r,3s)-5-oxo-2-(2,5-difluorophenyl)tetrahydro-2h-pyran-3-yl]carbamate
- DTXSID701121090
-
- MDL: MFCD20926096
- Renchi: 1S/C16H19F2NO4/c1-16(2,3)23-15(21)19-13-7-10(20)8-22-14(13)11-6-9(17)4-5-12(11)18/h4-6,13-14H,7-8H2,1-3H3,(H,19,21)/t13-,14+/m0/s1
- Clave inchi: OTCULXVRRSCLLI-UONOGXRCSA-N
- Sonrisas: N([C@H]1CC(=O)CO[C@@H]1C1C=C(F)C=CC=1F)C(=O)OC(C)(C)C
Atributos calculados
- Calidad precisa: 327.12800
- Masa isotópica única: 327.12821441g/mol
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 1
- Recuento de receptores de enlace de hidrógeno: 6
- Recuento de átomos pesados: 23
- Cuenta de enlace giratorio: 4
- Complejidad: 452
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 2
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Xlogp3: 2.1
- Superficie del Polo topológico: 64.599
Propiedades experimentales
- Denso: 1.25±0.1 g/cm3 (20 ºC 760 Torr),
- Punto de ebullición: 433.4°C at 760 mmHg
- Disolución: Almost insoluble (0.065 g/l) (25 º C),
- PSA: 64.63000
- Logp: 3.27950
tert-butyl N-[(2R,3S)-2-(2,5-difluorophenyl)-5-oxooxan-3-yl]carbamate Información de Seguridad
- Palabra de señal:Warning
- Instrucciones de peligro: H302-H315-H319-H335
- Declaración de advertencia: P261-P305+P351+P338
- Condiciones de almacenamiento:Sealed in dry,2-8°C(BD257405)
tert-butyl N-[(2R,3S)-2-(2,5-difluorophenyl)-5-oxooxan-3-yl]carbamate PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
abcr | AB457825-5g |
tert-Butyl ((2R,3S)-2-(2,5-difluorophenyl)-5-oxotetrahydro-2H-pyran-3-yl)carbamate; . |
951127-25-6 | 5g |
€216.50 | 2025-02-20 | ||
eNovation Chemicals LLC | K08346-5g |
tert-butyl (2R,3S)-2-(2,5-difluorophenyl)-5-oxotetrahydro-2H-pyran-3-ylcarbamate |
951127-25-6 | >95% | 5g |
$1785 | 2024-05-25 | |
Chemenu | CM133097-100g |
tert-butyl ((2R,3S)-2-(2,5-difluorophenyl)-5-oxotetrahydro-2H-pyran-3-yl)carbamate |
951127-25-6 | 95% | 100g |
$2516 | 2021-08-05 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | 125127-1g |
tert-butyl N-[(2R,3S)-2-(2,5-difluorophenyl)-5-oxooxan-3-yl]carbamate |
951127-25-6 | 95+% | 1g |
32430.0CNY | 2021-08-03 | |
TRC | D447495-250mg |
N-[(2R,3S)-2-(2,5-Difluorophenyl)tetrahydro-5-oxo-2H-pyran-3-yl]carbamic Acid 1,1-Dimethylethyl Ester |
951127-25-6 | 250mg |
$345.00 | 2023-05-18 | ||
Alichem | A119001603-1g |
tert-Butyl ((2R,3S)-2-(2,5-difluorophenyl)-5-oxotetrahydro-2H-pyran-3-yl)carbamate |
951127-25-6 | 95% | 1g |
$324.00 | 2023-08-31 | |
abcr | AB457825-10 g |
tert-Butyl ((2R,3S)-2-(2,5-difluorophenyl)-5-oxotetrahydro-2H-pyran-3-yl)carbamate; . |
951127-25-6 | 10g |
€447.50 | 2023-04-22 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1060696-1g |
MK-3102 intermediate |
951127-25-6 | 98% | 1g |
¥268.00 | 2024-04-24 | |
eNovation Chemicals LLC | D783100-10g |
tert-Butyl (2R,3S)[2-(2,5-difluoro-phenyl)-5-oxo-tetrahydro-pyran-3-yl]-carbamate |
951127-25-6 | 97% | 10g |
$300 | 2024-06-05 | |
eNovation Chemicals LLC | D783100-50g |
tert-Butyl (2R,3S)[2-(2,5-difluoro-phenyl)-5-oxo-tetrahydro-pyran-3-yl]-carbamate |
951127-25-6 | 97% | 50g |
$1100 | 2024-06-05 |
tert-butyl N-[(2R,3S)-2-(2,5-difluorophenyl)-5-oxooxan-3-yl]carbamate Métodos de producción
Métodos de producción 1
Condiciones de reacción
1.1 Reagents: Hydrochloric acid Solvents: Ethyl acetate , Water ; overnight, rt
Referencia
Métodos de producción 2
Condiciones de reacción
1.1 Reagents: Dess-Martin periodinane Solvents: Dichloromethane ; 0 °C; 4 h, 0 °C → rt; rt → 0 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ; 0 °C; 20 min, 0 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ; 0 °C; 20 min, 0 °C
Referencia
- Hydrate of pyran derivative or its salt, and preparing method and application thereof, China, , ,
Métodos de producción 3
Condiciones de reacción
1.1 Reagents: Sodium periodate , Ruthenium trichloride Solvents: Acetonitrile , Dichloromethane , Water ; 3 h, 25 °C
Referencia
- Preparation of 2-phenyl-heterocyclyl-tetrahydro-2H-pyran-3-amine compounds for use in the treatment of diabetes and its associated disorders, India, , ,
Métodos de producción 4
Condiciones de reacción
1.1 Reagents: Dess-Martin periodinane Solvents: Dichloromethane ; 0 °C; 4 h, 0 °C → rt; rt → 0 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ; 0 °C; 20 min, 0 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ; 0 °C; 20 min, 0 °C
Referencia
- Preparation of pyrroloimidazole derivatives as dipeptidyl peptidase IV (DPP-IV) inhibitors, World Intellectual Property Organization, , ,
Métodos de producción 5
Condiciones de reacción
1.1 Reagents: Dess-Martin periodinane Solvents: Dichloromethane ; 0 °C; 0 °C → rt; 4 h, rt; rt → 0 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ; 20 min, 0 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ; 20 min, 0 °C
Referencia
- Preparation of imidazole derivatives as dipeptidyl peptidase IV inhibitors, China, , ,
Métodos de producción 6
Condiciones de reacción
1.1 Reagents: Zinc chloride Solvents: Ethanol ; 0 °C
Referencia
- Application of asymmetric addition reaction in synthesis of Omarigliptin intermediate, China, , ,
Métodos de producción 7
Condiciones de reacción
1.1 Reagents: N-methylmorpholine N-oxide , Osmium tetroxide
1.2 Reagents: Sodium periodate
1.2 Reagents: Sodium periodate
Referencia
- Novel tetrahydropyran analogs as dipeptidyl peptidase IV inhibitors: Profile of clinical candidate (2R,3S,5R)-2-(2,5-difluorophenyl)-5-(4,6-dihydropyrrolo[3,4-c]pyrazol-5-(1H)-yl)tetrahydro-2H-pyran-3-amine (23)Bioorganic & Medicinal Chemistry Letters, 2013, 23(19), 5361-5366,
Métodos de producción 8
Condiciones de reacción
1.1 Solvents: Dichloromethane ; 0 °C; 0 °C → rt
1.2 Reagents: Triphenylphosphine , Trichlorooxobis(triphenylphosphine)rhenium Solvents: Dichloromethane ; rt
1.3 Reagents: Bismuth trichloride , Bismuth nitrate Solvents: Water ; rt
1.2 Reagents: Triphenylphosphine , Trichlorooxobis(triphenylphosphine)rhenium Solvents: Dichloromethane ; rt
1.3 Reagents: Bismuth trichloride , Bismuth nitrate Solvents: Water ; rt
Referencia
- Application of enzyme catalysis technology in synthesis of intermediate of Omarigliptin, China, , ,
Métodos de producción 9
Condiciones de reacción
1.1 Reagents: Dess-Martin periodinane Solvents: Dichloromethane ; 0 °C; 0 °C → rt; 4 h, rt; rt → 0 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ; 0 °C; 20 min, 0 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ; 0 °C; 20 min, 0 °C
Referencia
- Preparation of 2-phenyl-3-amino-4-fluorotetrahydropyran derivatives useful as DPP-IV inhibitors for the treatment of metabolic disease, China, , ,
Métodos de producción 10
Condiciones de reacción
1.1 Reagents: Dess-Martin periodinane Solvents: Dichloromethane ; 0 °C; 4 h, 0 °C → rt; rt → 0 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ; 0 °C; 20 min, 0 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ; 0 °C; 20 min, 0 °C
Referencia
- Amino pyranoid ring derivative as DPP-IV inhibitor and its preparation, World Intellectual Property Organization, , ,
Métodos de producción 11
Condiciones de reacción
1.1 Reagents: Dess-Martin periodinane Solvents: Dichloromethane ; 0 °C; 4 h, rt; rt → 0 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ; 0 °C; 20 min, 0 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ; 0 °C; 20 min, 0 °C
Referencia
- Amino six-membered ring derivatives and application, China, , ,
Métodos de producción 12
Condiciones de reacción
1.1 Reagents: Sodium hypochlorite Solvents: Dichloromethane , Water ; 3 h, rt
Referencia
- Method for preparing key intermediate of Alogliptin using 2,5-difluorobenzaldehyde, China, , ,
Métodos de producción 13
Condiciones de reacción
1.1 Reagents: Acetic acid , Sodium bromate Catalysts: Ruthenium trichloride Solvents: Acetonitrile , Water ; < 2 °C; 0 °C
Referencia
- Evolution of a Manufacturing Route to Omarigliptin, A Long-Acting DPP-4 Inhibitor for the Treatment of Type 2 DiabetesOrganic Process Research & Development, 2015, 19(11), 1760-1768,
Métodos de producción 14
Condiciones de reacción
1.1 Reagents: Acetic acid , Sodium bromate Catalysts: Ruthenium trichloride Solvents: Acetonitrile , Water ; 0 °C; 0 °C
1.2 Solvents: Water ; 5 h, 0 °C; overnight, 0 °C
1.2 Solvents: Water ; 5 h, 0 °C; overnight, 0 °C
Referencia
- Asymmetric Synthesis of Highly Functionalized Tetrahydropyran DPP-4 InhibitorOrganic Letters, 2014, 16(20), 5422-5425,
tert-butyl N-[(2R,3S)-2-(2,5-difluorophenyl)-5-oxooxan-3-yl]carbamate Raw materials
- tert-butyl N-[(2R,3S)-2-(2,5-difluorophenyl)-5-hydroxyoxan-3-yl]carbamate
- 1,1-Dimethylethyl N-[(2R,3S)-2-(2,5-difluorophenyl)-5-(ethoxymethoxy)-3,6-dihydro-2H-pyran-3-yl]carbamate
- 8-Oxa-1,5-dithiaspiro[5.5]undecan-10-amine, 9-(2,5-difluorophenyl)-, 1,5-dioxide, (9R,10S)-
- Di-tert-butyl dicarbonate
- 951127-31-4
tert-butyl N-[(2R,3S)-2-(2,5-difluorophenyl)-5-oxooxan-3-yl]carbamate Preparation Products
tert-butyl N-[(2R,3S)-2-(2,5-difluorophenyl)-5-oxooxan-3-yl]carbamate Literatura relevante
-
Mrinmoy Maiti,Shin A Yoon,Yujin Cha,K. K. Athul,Sankarprasad Bhuniya,Min Hee Lee Chem. Commun., 2021,57, 9614-9617
-
Ilya D. Gridnev,Elisabetta Alberico,Serafino Gladiali Chem. Commun., 2012,48, 2186-2188
-
Yanqing Cong,Xiang Chen,Wanxing Wang,Shi-Wen Lv New J. Chem., 2021,45, 21278-21284
-
Kun Dou,Fabiao Yu,Yuxia Liu,Lingxin Chen,Ziping Cao,Tao Chen,Yulin Li Chem. Sci., 2017,8, 7851-7861
951127-25-6 (tert-butyl N-[(2R,3S)-2-(2,5-difluorophenyl)-5-oxooxan-3-yl]carbamate) Productos relacionados
- 2274857-45-1(1-(6-Chloropyridazine-3-carbonyl)-1,4-diazepane)
- 460050-74-2(4-IMIDAZOLIDINONE, 3-METHYL-2-PHENYL-5-(PHENYLMETHYL)-, (2S,5S)-)
- 1486534-14-8(2-(3-Methylphenyl)spiro[3.3]heptan-2-amine)
- 2228319-60-4(4-bromo-2-ethynylphenol)
- 887221-29-6(5-(4-bromophenyl)(4-methylpiperidin-1-yl)methyl-2-(furan-2-yl)-1,2,4triazolo3,2-b1,3thiazol-6-ol)
- 50886-61-8(Isoeuphorbetin)
- 1707727-73-8(3-Isobutoxy-7-methyl-benzofuran-2-carboxylic acid)
- 1314987-91-1(tert-Butyl N-[4-(6-aminopyridin-3-yl)phenyl]carbamate)
- 115522-13-9(3-(3,4-dimethylphenyl)-2-oxopropanoic acid)
- 2330380-89-5(2,6-difluoro-N-(2-phenoxypyrimidin-5-yl)benzene-1-sulfonamide)
Proveedores recomendados
Amadis Chemical Company Limited
(CAS:951127-25-6)tert-butyl N-[(2R,3S)-2-(2,5-difluorophenyl)-5-oxooxan-3-yl]carbamate

Pureza:99%
Cantidad:10g
Precio ($):213.0
atkchemica
(CAS:951127-25-6)tert-butyl N-[(2R,3S)-2-(2,5-difluorophenyl)-5-oxooxan-3-yl]carbamate

Pureza:95%+
Cantidad:1g/5g/10g/100g
Precio ($):Informe